Cinnamyl bromide

Descripción general

Descripción

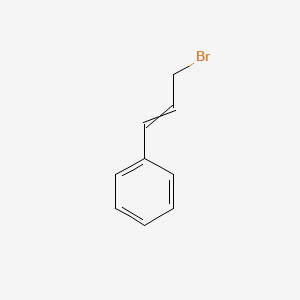

Cinnamyl bromide (CAS: 4392-24-9), chemically known as (E)-3-bromo-1-phenylprop-1-ene, is an α,β-unsaturated allylic bromide with a molecular weight of 197.07 g/mol. It is synthesized via bromination of cinnamyl alcohol using hydrogen bromide in acetic acid or phosphorus tribromide in benzene . The compound exhibits a trans-configuration predominantly due to steric and electronic stabilization of the conjugated system .

This compound is widely utilized in organic synthesis, particularly in alkylation reactions to construct chiral intermediates for pharmaceuticals. For example, it enables high-yield (83–88%) enantioselective synthesis of N-substituted ortho-oxide bridged compounds . Additionally, it demonstrates bioactivity, including nematicidal effects against Bursaphelenchus xylophilus (LC₅₀: 0.224–0.502 mg/mL), though less potent than trans-cinnamaldehyde . Its electrochemical properties also enable applications in carboxylation and radical-mediated reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinnamyl bromide can be synthesized through several methods:

From Cinnamyl Alcohol: One common method involves the bromination of cinnamyl alcohol using hydrogen bromide in cold acetic acid or phosphorus tribromide in boiling benzene

Using N-Bromosuccinimide: Another method involves the reaction of N-bromosuccinimide with 3-phenylpropene or 1-phenylpropene.

Triphenylphosphine and Bromine: A more detailed procedure involves the reaction of triphenylphosphine with bromine in acetonitrile, followed by the addition of cinnamyl alcohol.

Industrial Production Methods

Industrial production of this compound typically involves the bromination of cinnamyl alcohol using phosphorus tribromide in a controlled environment to ensure high yield and purity .

Análisis De Reacciones Químicas

Substitution Reactions

Cinnamyl bromide undergoes nucleophilic substitution via both Sₙ2 and Sₙ1 mechanisms, depending on reaction conditions.

Aziridination with N-Sulfonylimines

This compound mediates the synthesis of aziridines from N-sulfonylimines under phase-transfer catalysis. Key findings:

-

Reaction conditions : Acetonitrile, solid K₂CO₃, dimethyl sulfide (20% catalyst), and this compound (1.2 equiv.).

-

Yield optimization : Addition of KI improves yields by forming more reactive cinnamyl iodide in situ .

-

Kinetics : Fast sulfonium salt formation (minutes) and competing hydrolysis of imines .

| Entry | Catalyst | Ligand | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2 | [Ir(COD)Cl]₂ | None | 16 | 58% |

| 3 | Ni(COD)₂ | None | 16 | 76% |

| 7 | Ni(COD)₂ | 19 | 4 | 92% |

| Source: CiteSeerX study |

β-Cyclodextrin O-Substitution

This compound reacts regioselectively with β-cyclodextrin to form 3I-O-cinnamyl-β-cyclodextrin (>90% regioselectivity, 30% isolated yield). The product serves as a precursor for functionalized derivatives .

Oxidation Reactions

This compound reacts with hydrogen peroxide in methanol to form hydroperoxides. Key observations:

-

Product distribution : Conjugated (lower band) and non-conjugated (upper band) hydroperoxides.

-

Yield : Maximum 40.4% under neutral conditions; acid/base shifts distribution .

-

Kinetics : Pseudo-first-order rate equation with activation energy 11.2 kcal/mol .

Cyclization and Heterocyclic Formation

This compound facilitates the synthesis of complex heterocycles via allylation and rearrangements:

-

Diindolones : Formed via cascade reactions with indigo intermediates. Reaction time (1–3 hours) influences product distribution .

-

Spiro compounds : Generated from steric hindrance in allylic bromides, exemplified by This compound yielding spirocycles .

Phase-Transfer Catalysis

In cinnamyl acetate synthesis, tetrabutylammonium bromide (TBAB) enhances reaction rates by solubilizing sodium acetate. Key factors:

-

Agitation speed : Mass transfer resistance negligible above 600 rpm .

-

Catalyst performance : Fine-powder sodium acetate improves reactivity .

Radical and Carbocation Pathways

Reactions with hydrogen peroxide suggest Sₙ1 mechanisms , with carbocation intermediates forming hydroperoxides. Competing elimination pathways limit yields .

Isomerization and Rearrangement

Photocatalyzed reactions of this compound analogs (e.g., cinnamyl chloride) yield cyclopropanes under irradiation. While not directly studied for bromide, analogous pathways may apply, highlighting the role of light in stereochemical outcomes .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cinnamyl bromide is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and radical reactions.

Synthesis of Cinnamaldehyde

One notable application of this compound is its conversion to cinnamaldehyde via Krohnke's method. This process involves the reaction of this compound with sodium acetate under specific conditions to yield cinnamaldehyde, a compound widely used in flavoring and fragrance industries .

Electrochemical Applications

This compound has been studied for its electrochemical properties, particularly its reduction at carbon cathodes. Research indicates that the reduction can yield various products depending on the applied potential.

Product Distribution

The electrochemical reduction of this compound at different potentials results in diverse products:

| Potential (V) | Main Products | Yield (%) |

|---|---|---|

| -1.85 | Cinnamaldehyde oxime, cinnamonitrile | 79 |

| -1.35 | Cinnamaldehyde, allylbenzene | 75 |

| -1.07 | Benzonitrile | Trace |

This versatility is attributed to the formation of radical intermediates that can couple with other reagents like nitric oxide (NO), leading to compounds with potential antifungal and anticancer properties .

Medicinal Chemistry

This compound and its derivatives have been investigated for their biological activities. The modification of its structure can lead to compounds with enhanced efficacy against various diseases.

Biological Efficacy

Research has highlighted that cinnamic acid derivatives exhibit significant biological activities, including:

- Antitumor Activity : this compound derivatives have shown promise in photodynamic therapy when linked to magnetic nanoparticles .

- Antimicrobial Properties : Certain derivatives demonstrate effective antibacterial activity against strains such as Mycobacterium tuberculosis.

Study on Antitubercular Activity

A study evaluated the antitubercular activity of modified cinnamic acid derivatives, revealing that compounds with electron-withdrawing groups exhibited superior efficacy compared to those with electron-donating groups .

Enantioselective Reactions

Another investigation focused on the enantioselective bromohydroxylation of cinnamyl alcohols using this compound as a substrate. The study achieved high enantiomeric excess (ee) values, demonstrating the compound's utility in asymmetric synthesis .

Mecanismo De Acción

The mechanism by which cinnamyl bromide exerts its effects is primarily through its reactivity as an electrophile in substitution reactions. It targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

Reactivity in Solvolysis and Nucleophilic Substitution

Cinnamyl bromide undergoes solvolysis via an SN1-like mechanism involving a resonance-stabilized carbocation intermediate, similar to cinnamyl chloride and m-methoxybenzyl chloride. Kinetic studies in binary solvent systems (e.g., water–ethanol) reveal near-identical solvent isotope effects (SKIEs) and rate profiles for both this compound and chloride, suggesting analogous transition states . However, this compound exhibits marginally faster solvolysis due to the superior leaving-group ability of bromide compared to chloride .

Table 1: Solvolysis Rate Constants (k) in 80% Ethanol at 25°C

| Compound | k (s⁻¹) | Mechanism |

|---|---|---|

| This compound | 2.3 × 10⁻³ | SN1/GB* |

| Cinnamyl chloride | 1.8 × 10⁻³ | SN1/GB* |

| Allyl bromide | 5.6 × 10⁻⁴ | SN2 |

*GB = General base-catalyzed nucleophilic attack .

Electrochemical Behavior

This compound is reduced at glassy carbon electrodes in acetonitrile via two distinct pathways :

- At −1.35 V vs SCE , one-electron cleavage of the C–Br bond generates a cinnamyl radical, which can couple with nitric oxide to form oximes or cyclize into isoxazolines .

- At −1.85 V vs SCE , two-electron reduction yields a cinnamyl carbanion, which can undergo protonation or further reaction with electrophiles .

In contrast, allyl bromide and chloride exhibit irreversible reduction at more negative potentials (−1.47 V vs SCE) with lower Faradaic efficiencies (37–56% yields in carboxylation vs 70–85% for this compound) .

Electrocarboxylation with CO₂

This compound shows superior reactivity in CO₂ fixation compared to allyl halides. Using a silver-copper salen catalyst, it achieves 85% yield of cinnamic acid derivatives, whereas allyl bromide yields only 37–54% under identical conditions.

Photocatalyzed Cyclopropanation

Unlike cinnamyl chloride, which forms cyclopropanes under photocatalysis, this compound fails to generate cyclopropanation products. This is attributed to competitive bromine radical formation, which quenches the catalytic cycle .

Regioselectivity in Alkylation

This compound exhibits 77% regioselectivity in etherification reactions at the C(9) position of colchiceine tropolone derivatives, outperforming propargyl bromide (selectivity <50%). DFT calculations attribute this to favorable orbital interactions between the cinnamyl π-system and the substrate .

Phase Transfer Catalysis (PTC)

The counterion in PTC dramatically influences this compound’s reactivity. With hexadecyltrimethylammonium bromide , carbene addition dominates (92:1 ratio), whereas tetraphenylarsonium chloride shifts the pathway to substitution (1:91 ratio). This contrasts with allyl bromide, which shows less sensitivity to counterion structure .

Fluorination and Radiolabeling

This compound achieves 42% radiochemical yield (RCY) in [¹⁸F]fluorination under forced conditions (110°C, 20 min), comparable to cinnamyl chloride (40% RCY). However, at room temperature, its RCY (20%) surpasses that of cinnamyl carbonate derivatives (7–10%) due to faster SN2 displacement .

Table 2: Nematicidal Activity of Cinnamon Derivatives

| Compound | LC₅₀ (mg/mL) |

|---|---|

| trans-Cinnamaldehyde | 0.061 |

| Ethyl cinnamate | 0.114 |

| This compound | 0.224–0.502 |

| Allyl cinnamate | 0.195 |

Actividad Biológica

Cinnamyl bromide, a compound derived from cinnamic acid, has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound is an organic compound with the formula . It is characterized by its aromatic structure, which includes a double bond between the carbon atoms adjacent to the bromine atom. This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with a cinnamic structure often demonstrate activity against various bacteria and fungi. For instance, derivatives of cinnamic acid have been reported to inhibit the growth of Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 0.045 µg/mL . The mechanism of action may involve interaction with bacterial enzymes, leading to growth inhibition.

Anticancer Properties

Research indicates that this compound and its derivatives possess anticancer activity. In vitro studies have demonstrated that certain cinnamic acid derivatives can suppress cell migration and proliferation in cancer cell lines. For example, a study found that specific derivatives significantly impaired the migration of B16-F10 melanoma cells, with one compound reducing migration by 86% compared to controls . This suggests potential applications in cancer therapy, particularly in targeting metastasis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. A study on related compounds indicated that modifications in the substituents on the phenyl ring can influence their pro- or anti-inflammatory potential. Compounds with electron-withdrawing groups showed enhanced anti-inflammatory activity by modulating pathways such as NF-κB signaling .

The biological activities of this compound are attributed to several mechanisms:

- Interaction with Enzymes : this compound may inhibit enzymes involved in microbial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect cellular signaling pathways, particularly those involved in inflammation and cell survival.

- Electrochemical Reactions : Electrochemical studies have shown that this compound can undergo reduction processes leading to various products with diverse biological activities .

Case Studies

- Antimicrobial Activity Against Tuberculosis :

- Cytotoxicity in Cancer Cells :

- Electrochemical Reduction Studies :

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Cinnamic Acid Derivative | 0.045 | Enzyme inhibition |

| Anticancer | Cinnamic Acid Derivative | Not specified | Cell migration suppression |

| Anti-inflammatory | Various Derivatives | 6.5 | NF-κB pathway modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cinnamyl bromide in the laboratory?

this compound is typically synthesized via SN1 reactions involving benzyl alcohols and hydrobromic acid (HBr) in ether. For example, White and Fife demonstrated that combining substituted benzyl alcohols with HBr yields rearranged allylic bromides through oxonium ion intermediates . Alternative methods include analogous SN1 pathways for unsubstituted this compound, as reported by Hirabe et al. .

Q. What nucleophilic reactions are this compound commonly involved in?

- SN2 reactions : Hydrazine monohydrate reacts with this compound to form cinnamyl hydrazine, requiring excess hydrazine to avoid disubstitution .

- Allylic alkylation : Copper-catalyzed reactions with organozinc reagents (e.g., diethylzinc) proceed via SN2' mechanisms, producing chiral hydrocarbons with exocyclic double bonds .

Q. How does solvent choice influence reaction outcomes in this compound syntheses?

Solvents critically impact yield and selectivity. For copper-catalyzed allylic alkylation:

- Diglyme : 54% yield, 84% regioselectivity, 77% enantiomeric excess (ee) .

- THF : Improved to 74% yield, 93% regioselectivity, 86% ee at -60°C . Polar aprotic solvents stabilize intermediates, while low temperatures enhance enantioselectivity.

Q. What analytical techniques validate this compound purity and reaction outcomes?

- GC-MS : Identifies by-products (e.g., cinnamyl chloride, alcohol) during quenching .

- HPLC : Quantifies purity using columns like 5C18-MS-II, with retention time and peak area analysis .

- NMR/IR : Confirms structural integrity and functional group transformations .

Q. How is this compound utilized in functionalizing polysaccharides?

this compound undergoes nucleophilic substitution with chitosan derivatives. For example, grafting onto N-benzylidene chitosan in DMF yields O-substituted products with degrees of substitution (DS) ranging from 6–37%, depending on reaction conditions .

Advanced Research Questions

Q. How is enantioselectivity achieved in copper-catalyzed allylic alkylation with this compound?

Key factors include:

- Ligand design : Phosphoramidites (e.g., L17) induce asymmetric environments, achieving up to 86% ee .

- Temperature : Lower temperatures (-60°C) reduce side reactions and improve selectivity .

- Substrate scope : Substituted cinnamyl bromides require tailored ligands for optimal ee, while cyclic substrates remain challenging .

| Condition | Yield (%) | Regioselectivity (%) | ee (%) |

|---|---|---|---|

| Diglyme, -40°C | 54 | 84 | 77 |

| THF, -60°C | 74 | 93 | 86 |

Q. What strategies mitigate by-product formation during reaction quenching?

- Quenching solvent : 1 M sulfuric acid minimizes substitution side reactions (e.g., cinnamyl alcohol formation) compared to NH4Cl .

- Workup timing : Rapid quenching after conversion prevents residual bromide degradation.

Q. How do substituents on this compound affect cross-coupling reactions?

Substituents alter regioselectivity and yield in palladium-catalyzed couplings:

- para-Substituted bromides : High yields (81–88%) in coupling with oxindoleketimines .

- Ortho/meta substituents : Similar yields but potential steric hindrance requiring optimized ligands .

Q. What mechanistic role does this compound play in photocatalyzed cyclopropane ring-opening?

this compound acts as a triplet energy acceptor in photoinduced energy transfer (PEnT). Key steps:

- Energy transfer : High triplet energy (>2.5 eV) photocatalysts (e.g., 4CzIPN) excite this compound, generating bromyl radicals .

- Radical addition : Bromyl radicals initiate cyclopropane ring-opening, forming homoallyl intermediates for subsequent alkene addition .

Q. How are chiral organometallic complexes synthesized using this compound?

Reaction with indium metal produces cinnamylindium species:

- Cinnamylindium dibromide (2) : Intermediate for cross-couplings .

- Dicinnamylindium bromide (3) : Used in stereoselective C–C bond formations .

These complexes require inert atmospheres and anhydrous conditions for stability.

Propiedades

IUPAC Name |

3-bromoprop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROFEVDCUGKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871071 | |

| Record name | (3-Bromo-1-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-24-9 | |

| Record name | (3-Bromo-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-1-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.